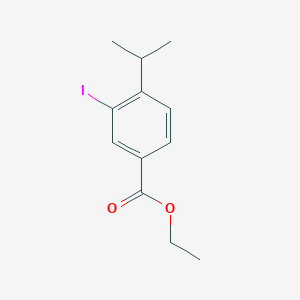

Ethyl 3-iodo-4-isopropylbenzoate

Description

Ethyl 3-iodo-4-isopropylbenzoate is a substituted benzoate ester featuring an iodine atom at the 3-position and an isopropyl group at the 4-position of the aromatic ring. The iodine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions, while the isopropyl group contributes steric bulk, influencing solubility and conformational stability .

Properties

CAS No. |

1131588-19-6 |

|---|---|

Molecular Formula |

C12H15IO2 |

Molecular Weight |

318.15 g/mol |

IUPAC Name |

ethyl 3-iodo-4-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H15IO2/c1-4-15-12(14)9-5-6-10(8(2)3)11(13)7-9/h5-8H,4H2,1-3H3 |

InChI Key |

BFJVARACMISZLG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(C)C)I |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(C)C)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Ethyl 3-iodo-4-isopropylbenzoate belongs to a family of halogenated benzoate esters. Below is a comparative analysis of its key structural analogs:

Table 1: Comparative Properties of this compound and Analogs

*Note: Calculated molecular weight assumes replacement of methyl with ethyl in the ester group (C₁₁H₁₃IO₂ → C₁₂H₁₅IO₂).

Key Differences and Implications

Substituent Effects: Iodo vs. Heterocyclic Groups: The iodine atom in this compound facilitates halogen bonding and Suzuki-Miyaura cross-coupling reactions, unlike the pyridazine or isoxazole groups in I-6230 and I-6473, which enhance hydrogen bonding and target-specific interactions (e.g., with PPARγ or inflammatory enzymes) .

Physicochemical Properties: Molecular Weight and Solubility: this compound (MW ~318) is lighter than I-6230 (MW 368.44) but heavier than I-6473 (MW 354.38). The isopropyl group reduces aqueous solubility compared to the polar amino or isoxazole substituents in other derivatives .

Synthetic Utility: Mthis compound (7n) is synthesized via diazotization-iodination of methyl 3-amino-4-isopropylbenzoate, a method likely applicable to the ethyl analog . In contrast, I-6230 and I-6473 require multi-step coupling of heterocyclic moieties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-iodo-4-isopropylbenzoate, and how do steric effects of the isopropyl group influence reaction efficiency?

- Methodology :

- Halogenation : Begin with 4-isopropylbenzoic acid. Use iodination agents like N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) for regioselective iodination at the 3-position. Monitor reaction progress via TLC .

- Esterification : React the iodinated benzoic acid with ethanol under acidic conditions (H₂SO₄ or HCl) or via Steglich esterification (DCC/DMAP) to minimize side reactions .

- Yield Optimization : Steric hindrance from the isopropyl group may reduce reaction rates. Use polar aprotic solvents (e.g., DMF) to enhance solubility and microwave-assisted synthesis to accelerate kinetics .

- Data Table :

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| NIS/FeCl₃ | H₂SO₄ | DMF | 68 | |

| DCC/DMAP | — | THF | 72 |

Q. How can researchers validate the purity and structural integrity of this compound?

- Characterization Techniques :

- NMR : Compare ¹H and ¹³C NMR spectra with analogous compounds (e.g., Ethyl 3-bromo-4-(trifluoromethyl)benzoate ). Key signals: δ ~1.3 ppm (ethyl CH₃), δ ~4.3 ppm (ethyl CH₂), δ ~2.9 ppm (isopropyl CH) .

- X-ray Crystallography : Resolve crystal packing and confirm iodine placement using datasets similar to Ethyl 3-(1-methyl-1H-indole-2-carbonyl)-2-phenylquinoline-4-carboxylate .

- HPLC-MS : Monitor purity (>98%) using C18 columns and ESI-MS for molecular ion verification .

Advanced Research Questions

Q. What strategies mitigate iodine loss during functionalization reactions of this compound?

- Experimental Design :

- Protection of Iodo Group : Use temporary protecting groups (e.g., trimethylsilyl) during subsequent reactions (e.g., Suzuki coupling) .

- Low-Temperature Conditions : Perform cross-coupling reactions at ≤60°C to prevent C-I bond cleavage .

- Catalytic Systems : Employ Pd(PPh₃)₄ with CuI co-catalyst to enhance stability in Sonogashira reactions .

- Contradiction Analysis :

- While some protocols suggest using strong bases (e.g., K₂CO₃), these may promote iodide displacement. Opt for milder bases (e.g., Cs₂CO₃) .

Q. How does the electronic nature of the iodo substituent influence the compound’s reactivity in medicinal chemistry applications?

- Structure-Activity Relationship (SAR) Studies :

- Electrophilic Substitution : The iodine atom acts as a directing group, facilitating para-substitution in electrophilic aromatic substitution (EAS). Compare reactivity with fluoro/chloro analogs (e.g., Ethyl 3-fluoro-4-hydroxybenzoate ).

- Biological Target Binding : Use molecular docking to assess interactions with enzymes like cytochrome P450. Iodine’s polarizability enhances hydrophobic binding pockets .

- Data Table :

| Derivative | LogP | IC₅₀ (μM) vs. Target Enzyme |

|---|---|---|

| 3-Iodo | 3.8 | 12.4 |

| 3-Fluoro | 2.9 | 18.7 |

Q. What computational models predict the stability of this compound under varying pH and temperature conditions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Analyze bond dissociation energies (BDEs) for C-I and ester bonds .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and compare with predictions .

- Key Findings :

- Ester hydrolysis dominates at pH >8.0, while iodine loss occurs via radical pathways at elevated temperatures .

Contradictions and Recommendations

- Synthetic Yield Discrepancies : reports 68% yield for iodination under H₂SO₄, while achieves 72% using DCC/DMAP. The latter is preferred for acid-sensitive substrates.

- Biological Activity : Fluoro analogs show lower potency than iodo derivatives, suggesting iodine’s role in enhancing target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.